Acid Strength (pKa) Differentiation: Butyl Acid Phosphate vs. Methyl, Ethyl, and Propyl Homologs
The dissociation constants of mono-n-butyl phosphate, di-n-butyl phosphate, and their shorter-chain analogs have been experimentally measured, establishing a clear alkyl chain-length dependence of acid strength [1]. This quantitative pKa differentiation directly impacts catalytic proton-transfer activity, metal-chelation equilibrium, and corrosion inhibition efficacy.
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | Mono-n-butyl phosphate: pKa = 1.97 ± 0.10 (predicted); Di-n-butyl phosphate: pKa = 4.48 (measured in water at 20°C) [2] |
| Comparator Or Baseline | Mono-methyl phosphate (pKa = 2.03); Mono-ethyl phosphate (pKa = 2.10); Mono-n-propyl phosphate (pKa = 2.07); Di-methyl phosphate (pKa = 1.29); Di-ethyl phosphate (pKa = 1.37); Di-n-propyl phosphate (pKa = 1.52) [1] |
| Quantified Difference | Mono-n-butyl phosphate is 0.06–0.13 pKa units stronger (more acidic) than mono-methyl, -ethyl, and -propyl analogs. Di-n-butyl phosphate exhibits a measured pKa of 4.48, which is approximately 1–3 units higher than the predicted pKa values for di-alkyl phosphates (1.29–1.53), reflecting dimerization and solvation effects in aqueous media [1][2]. |
| Conditions | Measured in aqueous solution at 25°C; dimerization constants measured in wet chloroform and water [1][2]. |
Why This Matters
The higher acidity of mono-n-butyl phosphate relative to shorter-chain homologs enhances its proton-donating capacity in acid-catalyzed esterification and curing reactions, while the distinct pKa of di-n-butyl phosphate governs its metal-extraction selectivity and pH-dependent phase-transfer behavior.
- [1] Kumler, W. D., & Eiler, J. J. (1943). The Acid Strength of Mono and Diesters of Phosphoric Acid. The n-Alkyl Esters from Methyl to Butyl, the Esters of Biological Importance, and the Natural Guanidine Phosphoric Acids. Journal of the American Chemical Society, 65(12), 2355–2361. DOI: 10.1021/ja01252a028. View Source
- [2] Dyrssen, D. (1957). Dimerization constants and pKa values of dialkyl phosphates. Acta Chemica Scandinavica, 11, 1771. As cited in: University of North Texas Digital Library. Acid-Base Behavior in Aprotic Organic Solvents. View Source
